molecular formula C18H22N4O2 B2399882 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide CAS No. 1797973-20-6

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide

Cat. No.: B2399882
CAS No.: 1797973-20-6
M. Wt: 326.4
InChI Key: XVRJBONKFSMPBM-UHFFFAOYSA-N
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Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a morpholine group and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide typically involves the reaction of 6-methyl-2-morpholinopyrimidine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylacetamide moiety.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide stands out due to its unique combination of a morpholine-substituted pyrimidine ring and a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-16(21-18(20-14)22-7-9-24-10-8-22)13-19-17(23)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJBONKFSMPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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